BenchChemオンラインストアへようこそ!

Solimastat

TACE/ADAM17 inhibition TNF‑α processing Cell‑based shedding assay

Solimastat (BB‑3644) is a second‑generation, orally bioavailable, broad‑spectrum collagen‑mimicking hydroxamate inhibitor of matrix metalloproteinases (MMPs) [REFS‑1]. It is structurally related to marimastat and batimastat (BB‑94) but carries a distinct (2R,3S)‑3‑methoxy‑2‑isobutylsuccinyl hydroxamate scaffold that confers dual inhibition of MMPs and tumour necrosis factor‑α converting enzyme (TACE/ADAM17) [REFS‑2].

Molecular Formula C20H32N4O5
Molecular Weight 408.5 g/mol
CAS No. 226072-63-5
Cat. No. B1681047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolimastat
CAS226072-63-5
SynonymsBB 3644
BB-3644
BB3644
Molecular FormulaC20H32N4O5
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(=O)NO)OC)C(=O)NC(C(=O)NC1=CC=CC=N1)C(C)(C)C
InChIInChI=1S/C20H32N4O5/c1-12(2)11-13(15(29-6)18(26)24-28)17(25)23-16(20(3,4)5)19(27)22-14-9-7-8-10-21-14/h7-10,12-13,15-16,28H,11H2,1-6H3,(H,23,25)(H,24,26)(H,21,22,27)/t13-,15+,16-/m1/s1
InChIKeyWORSVFBVUCBRIP-VNQPRFMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Solimastat (CAS 226072‑63‑5) Selection Guide: First‑Line Evidence for Procurement of a Dual MMP/TACE Inhibitor with Peer‑Differentiated CD30‑Sheddase Activity


Solimastat (BB‑3644) is a second‑generation, orally bioavailable, broad‑spectrum collagen‑mimicking hydroxamate inhibitor of matrix metalloproteinases (MMPs) [REFS‑1]. It is structurally related to marimastat and batimastat (BB‑94) but carries a distinct (2R,3S)‑3‑methoxy‑2‑isobutylsuccinyl hydroxamate scaffold that confers dual inhibition of MMPs and tumour necrosis factor‑α converting enzyme (TACE/ADAM17) [REFS‑2]. This dual pharmacology is the cornerstone of its differentiation from first‑generation MMP‑selective inhibitors.

Why Generic Substitution of Solimastat (BB‑3644) with Marimastat or Batimastat Fails: Structural and Functional Divergence in the Hydroxamate MMPI Series


Simple replacement of Solimastat with the first‑generation hydroxyamates marimastat or batimastat is not supported by experimental data. Even in‑class, the conformation of the P1′ substituent profoundly influences both chelation geometry and the ability to occupy the S1′‑S3′ pockets of TACE and sheddases such as ADAM10/17 [REFS‑1]. This translates into >10‑fold differences in cell‑bound TNF‑α processing inhibition and up to 5.5‑fold differences in CD30‑shedding IC50 values measured under identical conditions [REFS‑2][REFS‑3]. These differences are not merely potency shifts—they dictate which biological pathway (matrix turnover versus cytokine‑shedding) is predominantly engaged and whether the compound synergises with antibody‑based immunotherapeutics [REFS‑3].

Solimastat (BB‑3644) Quantitative Differentiation Evidence vs. Marimastat, Batimastat, BB‑2116 and Prinomastat


TNF‑α Processing Inhibition: >10‑Fold Superiority Over Marimastat in a Cell‑Based Shedding Assay

The strongest evidence for Solimastat's functional differentiation is found in a cell‑based assay measuring inhibition of cell‑bound TNF‑α processing. The phase‑I report states that BB‑3644 is >10‑fold more active than marimastat in this read‑out [REFS‑1]. This property cannot be inferred from isolated recombinant MMP IC50 panels and directly translates to the compound's ability to suppress soluble TNF‑α release and CD30 shedding in lymphoma models [REFS‑2].

TACE/ADAM17 inhibition TNF‑α processing Cell‑based shedding assay Hydroxamate inhibitor selectivity

CD30 Shedding Inhibition: Solimastat (IC50 = 180 nM) is 5.5‑Fold More Potent than Marimastat and 1.3‑Fold More Potent than Batimastat in the Same Study

Hansen et al. (2002) directly compared four hydroxamate inhibitors in the Karpas 299 CD30‑positive lymphoma cell line. The half‑maximal inhibitory concentration (IC50) for blocking constitutive and antibody‑stimulated CD30 ectodomain shedding was: BB‑3644 (Solimastat) 180 nM, BB‑2116 230 nM, batimastat (BB‑94) 230 nM, and marimastat (BB‑2516) 1 μM [REFS‑1]. Solimastat is therefore 5.5‑fold more potent than marimastat and 28 % more potent than batimastat and BB‑2116 in this disease‑relevant pharmacodynamic model.

CD30 shedding Karpas 299 cell line Immunotoxin combination therapy Hydroxamate inhibitor pharmacodynamics

In Vivo Synergy with Anti‑CD30 Immunotoxin: Solimastat Prolongs Survival 2.7‑Fold in a Hodgkin‑Derived Xenograft Model

In a stringent SCID mouse xenograft model using CD30⁺ L540Cy Hodgkin‑derived lymphoma cells, a single non‑toxic dose of BB‑3644 (Solimastat) combined with the anti‑CD30 immunotoxin Ki‑3(scFv)‑ETA' increased mean survival from 35 days (immunotoxin alone) to 93 days (p = 0.0017) [REFS‑1]. Continuous infusion of BB‑3644 via subcutaneous pump prevented tumour growth entirely for >200 days [REFS‑1]. No comparator MMPI was tested in this model, but the magnitude of the survival benefit is among the largest reported for small‑molecule sheddase blockade.

Immunotoxin combination therapy Anti‑CD30 immunotherapy In vivo lymphoma model SCID mouse xenograft

MMP‑2 and MMP‑1 Enzyme Inhibition IC50 Values: Solimastat's Broad‑Spectrum MMP Profile Compared with Marimastat and Prinomastat (Cross‑Study Caution)

BindingDB reports recombinant human enzyme IC50 values for Solimastat: MMP‑1 (interstitial collagenase) IC50 = 10 nM, MMP‑2 (gelatinase A) IC50 = 80 nM, MMP‑9 (gelatinase B) IC50 = 70 nM [REFS‑1]. By cross‑study comparison, marimastat exhibits IC50 values of 5 nM (MMP‑1), 6 nM (MMP‑2) and 3 nM (MMP‑9) [REFS‑2], while prinomastat shows IC50 values of 79 nM (MMP‑1), 0.05 nM (MMP‑2, Ki) and 5 nM (MMP‑9) [REFS‑3]. Solimastat is more potent against MMP‑1 than prinomastat but less potent across gelatinases than marimastat or prinomastat, underscoring that its primary differentiation is not absolute MMP potency but rather its sheddase profile.

MMP‑2 inhibition MMP‑1 inhibition Broad‑spectrum MMP inhibitor Enzyme selectivity profiling

Clinical Musculoskeletal Tolerability: Solimastat Did Not Demonstrate a Therapeutic Window Advantage Over Marimastat

In a phase‑I dose‑escalation study (n = 22), BB‑3644 was administered at 5, 10, 20 and 30 mg twice daily. For 28‑day treatment, 20 mg bd was the MTD; at 30 mg bd, 6/9 patients developed dose‑limiting musculoskeletal toxicity by day 28. Upon chronic dosing (>28 days), 3/5 patients at 10 mg bd developed DLT by day 84, establishing the chronic MTD at 5 mg bd [REFS‑1]. The study concluded that BB‑3644 'offers no advantage over marimastat in terms of systemic exposure and tolerability' [REFS‑2]. This finding is essential for procurement scientists comparing clinical‑stage MMPIs for translational studies.

Musculoskeletal toxicity Phase I clinical trial Maximum tolerated dose (MTD) MMPI tolerability comparison

Best‑Fit Research and Industrial Application Scenarios for Solimastat (BB‑3644) Based on Differential Evidence


Selective Pharmacological Blockade of TNF‑α and CD30 Ectodomain Shedding in Lymphoma and Inflammatory Disease Models

Investigators requiring a single agent that potently inhibits both MMPs and the TACE/ADAM17‑mediated processing of cell‑bound TNF‑α should select Solimastat. Its >10‑fold superiority over marimastat in cell‑based TNF‑α processing assays [REFS‑1][REFS‑2] and its 180 nM IC50 for CD30 shedding [REFS‑3] make it the reference compound for experiments where soluble‑TNF‑α or sCD30 neutralisation is a confounder.

Synergistic Combination with Anti‑CD30 Immunotoxins or Antibody‑Drug Conjugates (ADCs) for Hodgkin and Anaplastic Large Cell Lymphoma Models

Solimastat is the only MMPI with published in‑vivo proof that co‑administration with an anti‑CD30 immunotoxin increases mean survival 2.7‑fold (35 → 93 days) in a L540Cy SCID mouse model and prevents tumour outgrowth with continuous infusion for >200 days [REFS‑1]. This dataset directly supports its use as a combination partner in preclinical ADC/immunotoxin efficacy studies.

Reference Standard for Hydroxamate MMPI Sheddase Selectivity Assays and Pharmacodynamic Biomarker Development

The existence of a four‑compound head‑to‑head CD30‑shedding IC50 dataset (Solimastat 180 nM, BB‑2116 230 nM, batimastat 230 nM, marimastat 1 μM) [REFS‑1] provides an ideal benchmark for laboratories developing sheddase‑selectivity assays, calibrating high‑throughput screens, or validating sCD30 as a pharmacodynamic biomarker in clinical‑trial simulation.

Comparative MMPI Tolerability and Pharmacokinetic Research in Oncology

Because Solimastat's phase‑I tolerability profile has been directly compared with historical marimastat data—with the conclusion that it 'offers no advantage … in terms of systemic exposure and tolerability' [REFS‑1]—it serves as a calibrated tool compound for comparative pharmacokinetic/pharmacodynamic and toxicology studies aimed at dissociating MMP inhibition from musculoskeletal side effects.

Quote Request

Request a Quote for Solimastat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.